Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate

Chiral building block Stereochemical purity Cyclopropane configuration

Sourcing chiral cyclopropane intermediates with verified absolute configuration is critical for ACC and HCV drug discovery, yet racemic or regioisomeric mixtures fail to replicate target binding. Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate solves this: - Defined (1S,2R) configuration - eliminates late-stage chiral resolution - 97% purity as a single enantiomer - ready for GMP reference standards - Acetoxymethyl and methyl ester handles - enables chain elongation or heterocycle attachment - Immediate global shipping - avoid synthesis delays

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B14026726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CC1CC(=O)OC
InChIInChI=1S/C9H14O4/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1
InChIKeyZGPOTOHXZVMILQ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate – Procurement Overview


Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate (CAS 2382166-29-0) is a single‑enantiomer, cis‑1,2‑disubstituted cyclopropane ester with molecular formula C₉H₁₄O₄ and molecular weight 186.21 g/mol . The molecule features a chiral cyclopropane ring bearing an acetoxymethyl group and a methyl acetate side chain in a defined (1S,2R) absolute configuration. Commercially, it is offered as a building block at a typical purity of 97% for pharmaceutical R&D and quality‑control applications . The absolute stereochemistry and the cis relationship of the two substituents around the cyclopropane ring are the primary structural attributes that distinguish this entity from its diastereomers, enantiomers, and regioisomeric analogs.

Identity Single (1S,2R) enantiomer, cis‑1,2‑disubstituted cyclopropane ester
Format Cyclopropane building block with orthogonal acetate/methyl ester protection
Use context Stereochemical control in cyclopropane‑based drug‑discovery synthesis

Why Generic Cyclopropyl Acetates Cannot Substitute


Simple cyclopropyl acetate esters (e.g., cyclopropylmethyl acetate or racemic cis/trans mixtures of 1,2‑bis‑acetoxymethyl‑cyclopropane) lack the precise (1S,2R) absolute configuration and the specific positioning of the acetoxymethyl and methyl acetate groups. In drug‑discovery programs that rely on cyclopropane‑containing intermediates – such as ACC inhibitors [1] or HCV NS3/4A protease inhibitor scaffolds [2] – the stereochemical and regiochemical identity of the cyclopropane building block directly controls the three‑dimensional presentation of pharmacophoric elements in the final drug‑like molecule. Replacing this single enantiomer with a racemate, a different diastereomer, or a regioisomer would alter the downstream molecular conformation and potentially nullify target binding, as evidenced by the strict stereochemical requirements observed across cyclopropane‑based clinical candidates [2][3]. Consequently, procurement decisions must be based on verified absolute configuration rather than on generic ester class membership.

Target
Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate
may not be interchangeable with
Potential substitute
(1R,2S) enantiomer or racemic cis mixture
Target
1,2‑disubstituted cyclopropane with (1S,2R)-cis configuration
may not be interchangeable with
Regioisomer
1,1‑disubstituted geminal diester (CAS 148420-14-8)

Enantiomer mismatch may abolish target engagement in stereosensitive scaffolds; regioisomeric substitution alters spatial orientation of functional groups.

Key Differentiation Evidence


Absolute Configuration: (1S,2R) vs. (1R,2S)

The target compound is supplied as the single (1S,2R) enantiomer, whereas the closest commercially cataloged analogs are either the enantiomeric (1R,2S) diester (Acetic acid (1R,2S)-2-acetoxymethyl-cyclopropylmethyl ester, CAS 98575-67-8) or the racemic cis‑1,2‑bis‑acetoxymethyl‑cyclopropane . No direct functional assay compares these stereoisomers. However, in the analogous cyclopropane‑containing HCV NS5B inhibitor series, a change from (1R,2R) to (1S,2S) stereochemistry abolished polymerase inhibition (>100‑fold loss in IC₅₀) [1]. This class‑level precedent demonstrates that the (1S,2R) enantiomer cannot be interchanged with its mirror image without risking complete loss of biological activity in any scaffold that presents the cyclopropane ring as a chiral pharmacophoric element.

Enantiomer identity
Class‑level inference
Reported >100‑fold difference in target binding between cyclopropane stereoisomers (HCV NS5B precedent)
Absolute configuration is critical; enantiomer swap may lead to substantial loss of biological activity.
Inference from analogous cyclopropane SAR; no direct assay for this exact scaffold.
Chiral building block Stereochemical purity Cyclopropane configuration

Regiochemistry: 1,2- vs. 1,1-Disubstitution

Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is a 1,2‑disubstituted cyclopropane, whereas the regioisomer {1‑[(acetyloxy)methyl]cyclopropyl}methyl acetate (CAS 148420-14-8) is a 1,1‑disubstituted geminal diester . The 1,2‑pattern places the two functionalized carbon atoms in a vicinal relationship, creating a defined dihedral angle that is topologically distinct from the gem‑disubstituted scaffold. In medicinal‑chemistry programmes that exploit the cyclopropane ring as a rigid spacer, the 1,2‑arrangement confers a different spatial separation and angle between the acetate and acetoxymethyl groups compared with the 1,1‑analog. No direct comparative biological data exist for these two regioisomers, but the structural dissimilarity precludes their mutual substitution.

Regiochemistry
Class‑level inference
1,2‑vicinal substitution pattern creates a distinct dihedral angle vs. 1,1‑geminal isomer
Geometric mismatch prevents direct replacement; procurement must specify 1,2‑disubstituted scaffold.
No quantitative biological comparison; structural difference is qualitative but definitive.
Regioisomer Cyclopropane scaffold geometry Building-block design

Stereochemistry Requirements for ACC Inhibitors

Multiple ACC (Acetyl‑CoA Carboxylase) inhibitor patents from Takeda and Pfizer disclose elaborated bicyclic and monocyclic compounds in which the cyclopropane‑acetic acid/ester motif is a recurring substructure [1][2]. In these series, the preferred isomers are invariably single enantiomers of defined absolute configuration (e.g., (1R,2R) or (1S,2S) depending on the scaffold), and racemic or opposite‑enantiomer compounds show substantially reduced ACC inhibitory activity. BindingDB records for related ACC‑active chemotypes (CHEMBL1958360, CHEMBL2419592) report single‑digit nanomolar IC₅₀ values (7 nM for rat ACC1, 6.8 nM for human ACC2) only when the cyclopropane stereochemistry is correctly fixed [3]. The target compound, Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate, is a precursor that can be elaborated to these ACC inhibitor cores; thus its (1S,2R) configuration must match the synthetic route to the active enantiomer of the final drug candidate.

ACC inhibitor SAR
Class‑level inference
Representative ACC1 IC₅₀ 7 nM (rat), ACC2 IC₅₀ 6.8 nM (human) – achieved only with correct cyclopropane stereochemistry
Correct (1S,2R) precursor enables synthesis of potent ACC inhibitor leads; stereochemical error eliminates nanomolar activity.
BindingDB records for related chemotypes; patent SAR tables support stereochemical dependence.
ACC inhibitor Cyclopropane pharmacophore Stereochemistry–activity relationship

Acetoxymethyl vs. Hydroxymethyl Protecting Group

The acetoxymethyl (AcOCH₂–) group in the target compound serves as a masked hydroxymethyl (–CH₂OH) equivalent. Compared with the free hydroxyl analog (e.g., Methyl 2-((1S,2R)-2-(hydroxymethyl)cyclopropyl)acetate, not commercially cataloged as of this writing), the acetate ester confers increased lipophilicity and prevents unwanted nucleophilic side reactions during multi‑step syntheses. The acetoxymethyl ester can be selectively cleaved under mild basic or enzymatic conditions to unveil the primary alcohol, whereas the methyl ester at the acetic acid side chain remains intact under orthogonal deprotection protocols. No direct comparative kinetic study exists for this specific molecule; however, the well‑established differential hydrolysis rates of primary acetates versus methyl esters in polyfunctional molecules support this orthogonal protection strategy [1].

Protecting group strategy
Supporting evidence
Acetoxymethyl ester enables chemoselective deprotection without affecting the methyl ester
Orthogonal lability supports stepwise synthetic manipulation; not available in free‑diol analogs.
Inferred from general ester reactivity (Greene & Wuts); no kinetic study on this specific molecule.
Protecting group strategy Ester stability Synthetic intermediate

Application Scenarios


ACC Inhibitor Intermediate Synthesis

The (1S,2R)‑configured cyclopropane core of Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate aligns with the cyclopropane‑acetic acid substructure present in Takeda’s and Pfizer’s ACC inhibitor chemotypes . Procurement of this single enantiomer enables the construction of chiral, non‑racemic ACC inhibitor leads without the yield loss and purification burden associated with late‑stage chiral resolution. The acetoxymethyl group provides a convenient handle for chain elongation or heterocycle attachment, while the methyl ester can be hydrolyzed to the free acid for target engagement .

HCV Protease Inhibitor Scaffold Synthesis

Macrocyclic HCV NS3/4A protease inhibitors such as voxilaprevir and glecaprevir incorporate chiral cyclopropane motifs that are essential for pan‑genotypic antiviral activity . Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate can serve as an advanced chiral intermediate for constructing the cyclopropane‑bearing P1 or P2 moieties of these inhibitors, provided that the synthetic route is designed to preserve the (1S,2R) configuration during subsequent transformations .

Cyclopropanated Jasmonate Analogs

Cyclopropanated analogues of methyl jasmonate, synthesized with defined relative configuration at the cyclopropane ring, exhibit altered odor characteristics compared with natural methyl jasmonate . Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate, after appropriate functional‑group interconversion, can be advanced to cyclopropanated jasmonate analogs for fragrance research, where the (1S,2R) stereochemistry may contribute to distinct olfactory properties .

Chiral Chromatography Reference Standard

Because Methyl 2-((1S,2R)-2-(acetoxymethyl)cyclopropyl)acetate is offered at 97% purity as a defined single enantiomer , it can be used as a reference standard for developing chiral HPLC or SFC methods aimed at separating the four possible stereoisomers of 2‑(acetoxymethyl)cyclopropyl acetate derivatives. This application is critical for quality‑control laboratories that must verify the enantiomeric purity of intermediates used in GMP manufacturing .

Application
Selection Property
Validation Focus
ACC inhibitor lead synthesis
Single‑enantiomer cyclopropane core matching ACC chemotypes
Stereochemical integrity during chain elongation; final enantiopurity verification
HCV protease inhibitor scaffold construction
(1S,2R) configuration aligns with NS3/4A macrocyclic pharmacophore
Retention of absolute configuration in P1/P2 intermediate synthesis
Cyclopropanated jasmonate analog synthesis
Defined relative configuration for fragrance research
Olfactory property comparison with natural methyl jasmonate
Chiral chromatography reference standard
Certified single enantiomer at >96% purity
Enantiomeric purity method development and QC lot verification
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